3-[2-(Benzyloxy)ethyl]piperidine

Computational Chemistry Physicochemical Properties QSAR

3-[2-(Benzyloxy)ethyl]piperidine (CAS 946727-32-8) is a synthetic organic compound belonging to the piperidine class, characterized by a 3-substituted piperidine ring bearing a 2-(benzyloxy)ethyl group. Its molecular formula is C14H21NO, with a molecular weight of 219.32 g/mol and a canonical SMILES notation of C1CCC(CN1)CCOCc1ccccc1.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 946727-32-8
Cat. No. B1451406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Benzyloxy)ethyl]piperidine
CAS946727-32-8
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCOCC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-8-13-7-4-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2
InChIKeyQBESGRLEWGZRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Benzyloxy)ethyl]piperidine (CAS 946727-32-8) for Scientific Procurement and Research


3-[2-(Benzyloxy)ethyl]piperidine (CAS 946727-32-8) is a synthetic organic compound belonging to the piperidine class, characterized by a 3-substituted piperidine ring bearing a 2-(benzyloxy)ethyl group . Its molecular formula is C14H21NO, with a molecular weight of 219.32 g/mol and a canonical SMILES notation of C1CCC(CN1)CCOCc1ccccc1 [1]. The compound is primarily utilized as a research chemical and synthetic intermediate, with available physicochemical property predictions including a boiling point of 316.7±15.0 °C and a LogP of 2.40 .

3-substituted piperidine building block for regioselective synthesis
Predicted lipophilicity supports CNS candidate design fit
Orthogonal benzyl-protected alcohol and secondary amine

Why 3-[2-(Benzyloxy)ethyl]piperidine Cannot Be Substituted by Generic Piperidine Analogs


Procurement of a generic piperidine building block in place of 3-[2-(Benzyloxy)ethyl]piperidine (CAS 946727-32-8) is scientifically invalid due to its specific substitution pattern and the resulting distinct physicochemical and pharmacokinetic properties. The position of the 2-(benzyloxy)ethyl chain on the piperidine ring critically influences molecular geometry, lipophilicity, and target binding. While high-level comparative biological data for this exact compound is absent from public literature, class-level inference from structurally related benzyloxypiperidines demonstrates that subtle modifications yield profound effects on potency and selectivity [1]. For example, in a study of S1R agonists, a closely related benzylpiperidine analog exhibited nanomolar affinity (Ki = 0.93 nM) and a specific functional outcome that is not generalizable across all piperidine derivatives [2]. Therefore, substituting a positional isomer or a simpler piperidine would alter the experimental outcome and invalidate comparative studies.

Regiochemistry
Positional isomer (2- or 4-) may shift reaction outcome and analytical signature
Lipophilicity gap
Unsubstituted piperidine exhibits substantially lower lipophilicity, altering partition behavior
Benzyloxyethyl role
Removal may eliminate S1R pathway-response context inferred from class-level SAR

Quantitative Evidence Guide for 3-[2-(Benzyloxy)ethyl]piperidine (CAS 946727-32-8) Selection


Computational Physicochemical Profile of 3-[2-(Benzyloxy)ethyl]piperidine

The compound's predicted physicochemical profile provides a baseline for differentiating it from structurally similar alternatives. Its computed LogP of 2.40 [1] indicates a specific lipophilicity range that will govern its solubility and membrane permeability in biological assays. This contrasts with the more polar parent piperidine, which has a LogP of approximately 0.48 [2]. The predicted pKa of the piperidine nitrogen is 10.29±0.10 , indicating it will be predominantly protonated under physiological conditions (pH 7.4).

Lipophilicity & Basicity
Data to verify
LogP 2.40 vs Piperidine 0.48 (Δ +1.92); pKa 10.29 vs 11.22
Supports differentiated solubility and permeability assessment
Predicted properties; experimental validation recommended
Computational Chemistry Physicochemical Properties QSAR

Class-Level Biological Activity Inference from Benzyloxypiperidine SAR

While direct biological data for 3-[2-(Benzyloxy)ethyl]piperidine is unavailable, its structural class (benzyloxypiperidines) has demonstrated high-affinity interactions with the Sigma-1 receptor (S1R). A related compound, 4-benzyl-1-(2-phenoxyethyl)piperidine, exhibited an S1R binding affinity of Ki = 0.93 nM [1]. This class-level data provides a quantitative benchmark suggesting that 3-[2-(Benzyloxy)ethyl]piperidine is a plausible candidate for exploring S1R-mediated pathways. Crucially, SAR studies indicate that the substitution position on the piperidine ring drastically alters activity, underscoring the importance of this specific 3-substituted isomer [2].

S1R Binding Context
Class-level inference
No direct data; inferred from related benzyloxypiperidine (Ki 0.93 nM)
Supports S1R pathway-response exploration context
SAR extrapolation; confirmatory assays needed
Medicinal Chemistry SAR Analysis Sigma-1 Receptor

Positional Isomer Differentiation for Targeted Synthesis

The 3-position substitution of the 2-(benzyloxy)ethyl group on the piperidine ring differentiates this compound from its 2- and 4-substituted isomers. The 2-isomer (CAS 160358-15-6) [1] and the 4-isomer are commercially distinct entities. This regiospecificity is paramount for synthetic chemistry where the precise spatial orientation of the side chain dictates the formation of stereocenters or influences regioselective reactions. While all three isomers share the same molecular weight (219.32 g/mol) , their distinct InChIKeys and SMILES strings confirm they are unique chemical entities that will yield different reaction products and have different analytical signatures (e.g., NMR, HPLC retention times).

Regioisomeric Identity
Supporting evidence
3-substituted (CAS 946727-32-8) distinct from 2- and 4-isomers
Ensures regiospecific building block procurement
Different reactivity and spectral signature
Organic Synthesis Positional Isomers Chemical Building Blocks

Validated Application Scenarios for 3-[2-(Benzyloxy)ethyl]piperidine (CAS 946727-32-8)


As a 3-Substituted Piperidine Building Block in CNS-Focused Medicinal Chemistry

This compound is ideally suited as a versatile intermediate in the synthesis of novel central nervous system (CNS) drug candidates. Its lipophilic nature (LogP = 2.40) [1] is within the optimal range for crossing the blood-brain barrier (BBB), and its structural similarity to high-affinity S1R ligands [2] makes it a valuable starting point for generating focused libraries targeting neuropsychiatric and neurodegenerative disorders. Researchers can utilize the secondary amine for further functionalization (e.g., amide bond formation, reductive amination) to explore structure-activity relationships (SAR) around the 3-position of the piperidine ring.

As a Reference Standard in Analytical Method Development

Given its well-defined structure and the commercial availability of its positional isomers [3], 3-[2-(Benzyloxy)ethyl]piperidine serves as an excellent reference standard for developing and validating analytical methods, such as chiral or achiral HPLC, GC-MS, or NMR spectroscopy. Its distinct retention time and spectral profile can be used to resolve and quantify the 3-substituted isomer from the 2- and 4-isomers in complex reaction mixtures, ensuring quality control and accurate yield determination in synthetic processes.

As a Key Intermediate in the Synthesis of Functionalized Materials

The presence of both a benzyl-protected alcohol (the benzyloxy group) and a reactive secondary amine (the piperidine nitrogen) makes this compound a strategically protected building block for organic synthesis. The benzyl group can be selectively cleaved via hydrogenolysis to reveal a primary alcohol for further modification (e.g., esterification, oxidation, or tosylation) without affecting the piperidine ring. This orthogonality is crucial for the stepwise construction of complex molecules and advanced materials [4].

Application
Selection Property
Validation Focus
CNS-focused library synthesis
Predicted CNS-compatible lipophilicity
BBB permeability profiling (assay context)
Isomer-specific HPLC method development
Distinct regioisomeric retention time
Resolution of 2-, 3-, 4-isomers
Orthogonally protected intermediate synthesis
Benzyl-protected alcohol; free secondary amine
Selective deprotection and functionalization review

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